2-Chloro-N-(3-((1-isobutyl-2,5-dioxo-4-(p-tolylamino)-2,5-dihydro-1H-pyrrol-3-yl)thio)phenyl)benzamide
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Overview
Description
2-CHLORO-N-[3-({4-[(4-METHYLPHENYL)AMINO]-1-(2-METHYLPROPYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}SULFANYL)PHENYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with various functional groups, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-[3-({4-[(4-METHYLPHENYL)AMINO]-1-(2-METHYLPROPYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}SULFANYL)PHENYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of an appropriate benzoyl chloride with an amine.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic substitution using reagents such as thionyl chloride.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate dicarbonyl compound and an amine.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using thiols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-[3-({4-[(4-METHYLPHENYL)AMINO]-1-(2-METHYLPROPYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}SULFANYL)PHENYL]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
2-CHLORO-N-[3-({4-[(4-METHYLPHENYL)AMINO]-1-(2-METHYLPROPYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}SULFANYL)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-[3-({4-[(4-METHYLPHENYL)AMINO]-1-(2-METHYLPROPYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}SULFANYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-BROMO-N-[3-({4-[(4-METHYLPHENYL)AMINO]-1-(2-METHYLPROPYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}SULFANYL)PHENYL]BENZAMIDE
- 2-METHOXY-N-[3-({4-[(4-METHYLPHENYL)AMINO]-1-(2-METHYLPROPYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}SULFANYL)PHENYL]BENZAMIDE
Uniqueness
2-CHLORO-N-[3-({4-[(4-METHYLPHENYL)AMINO]-1-(2-METHYLPROPYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}SULFANYL)PHENYL]BENZAMIDE is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H26ClN3O3S |
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Molecular Weight |
520.0 g/mol |
IUPAC Name |
2-chloro-N-[3-[4-(4-methylanilino)-1-(2-methylpropyl)-2,5-dioxopyrrol-3-yl]sulfanylphenyl]benzamide |
InChI |
InChI=1S/C28H26ClN3O3S/c1-17(2)16-32-27(34)24(30-19-13-11-18(3)12-14-19)25(28(32)35)36-21-8-6-7-20(15-21)31-26(33)22-9-4-5-10-23(22)29/h4-15,17,30H,16H2,1-3H3,(H,31,33) |
InChI Key |
LNYDSTYZNQRFDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)CC(C)C)SC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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